molecular formula C7H11ClFNS B12230536 Ethyl[(5-fluoro-2-thienyl)methyl]amine

Ethyl[(5-fluoro-2-thienyl)methyl]amine

Cat. No.: B12230536
M. Wt: 195.69 g/mol
InChI Key: UZBGZIPFDWUCDK-UHFFFAOYSA-N
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Description

Ethyl[(5-fluoro-2-thienyl)methyl]amine is an organic compound that features a thienyl group substituted with a fluorine atom and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(5-fluoro-2-thienyl)methyl]amine typically involves the reaction of 5-fluoro-2-thiophenecarboxaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(5-fluoro-2-thienyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The fluorine atom in the thienyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl[(5-fluoro-2-thienyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl[(5-fluoro-2-thienyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the thienyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The ethylamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl[(2-thienyl)methyl]amine: Lacks the fluorine substitution, which may result in different chemical and biological properties.

    Methyl[(5-fluoro-2-thienyl)methyl]amine: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its reactivity and applications.

    5-Fluoro-2-thiophenecarboxaldehyde: A precursor in the synthesis of this compound, with different functional groups and reactivity.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an ethylamine group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the ethylamine group can participate in various interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H11ClFNS

Molecular Weight

195.69 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H10FNS.ClH/c1-2-9-5-6-3-4-7(8)10-6;/h3-4,9H,2,5H2,1H3;1H

InChI Key

UZBGZIPFDWUCDK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(S1)F.Cl

Origin of Product

United States

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